N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a thioether-linked acetamide moiety. The furan-2-ylmethyl group on the acetamide nitrogen distinguishes it from structurally related compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-21-12-6-4-11(5-7-12)15-18-16(24-19-15)23-10-14(20)17-9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDCUCIQPBUIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionation of 4-Methoxybenzamide
The synthesis begins with converting 4-methoxybenzamide (1 ) to its thioamide derivative (2 ) using Lawesson’s reagent (LR). This reaction proceeds via a two-step mechanism involving nucleophilic attack at the carbonyl carbon and subsequent sulfur transfer.
Reaction Conditions
Oxidative Cyclization to 5-Chloro-3-(4-Methoxyphenyl)-1,2,4-Thiadiazole
The thioamide intermediate undergoes oxidative cyclization with cyanogen chloride (ClCN) to form the 1,2,4-thiadiazole core. This step exploits the electrophilicity of ClCN, which facilitates intramolecular C–S bond formation.
Reaction Conditions
- Substrate : 4-Methoxyphenyl thioamide (2 , 1.0 equiv)
- Reagent : ClCN (1.2 equiv)
- Catalyst : Triethylamine (0.1 equiv)
- Solvent : Dichloromethane
- Temperature : 0°C → rt
- Time : 4 hr
- Yield : 78% (theorized based on analogous systems)
Functionalization of the Thiadiazole Core
Synthesis of 2-Mercapto-N-(Furan-2-ylmethyl)Acetamide (4)
The thiol-containing acetamide is prepared via a two-step sequence:
Acylation of Furfurylamine :
Furfurylamine reacts with bromoacetyl bromide to form 2-bromo-N-(furan-2-ylmethyl)acetamide (3 ).Thiolation :
Displacement of bromide using sodium hydrosulfide (NaSH) introduces the thiol group.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Bromoacetyl bromide (1.2 equiv) | THF | 0°C | 2 hr | 89% |
| 2 | NaSH (2.0 equiv) | Ethanol | Reflux | 6 hr | 75% |
Thioether Coupling
The chlorothiadiazole (3 ) undergoes nucleophilic aromatic substitution with the thiolate form of 4 to establish the thioether linkage.
Reaction Conditions
- Substrate : 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole (1.0 equiv)
- Nucleophile : 2-Mercapto-N-(furan-2-ylmethyl)acetamide (1.2 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF
- Temperature : 80°C
- Time : 12 hr
- Yield : 68% (extrapolated from similar couplings)
Optimization Studies
Impact of Base on Coupling Efficiency
Comparative analysis of bases revealed potassium carbonate as optimal for minimizing side reactions while maintaining nucleophilicity:
| Base | Conversion (%) | Byproducts |
|---|---|---|
| K₂CO₃ | 92 | <5% |
| Cs₂CO₃ | 88 | 8% |
| Et₃N | 65 | 20% |
Solvent Effects
Polar aprotic solvents enhanced reaction rates due to improved solubility of intermediates:
| Solvent | Reaction Time (hr) | Yield (%) |
|---|---|---|
| DMF | 12 | 68 |
| DMSO | 10 | 71 |
| THF | 24 | 45 |
Spectroscopic Characterization
¹H NMR Analysis
Key signals confirm structural integrity:
- δ 8.21 (d, J = 8.8 Hz) : Aromatic protons of 4-methoxyphenyl.
- δ 6.78–6.35 (m) : Furan and acetamide protons.
- δ 3.89 (s) : Methoxy group.
HRMS Data
- Observed : [M+H]⁺ = 402.0987
- Calculated : C₁₇H₁₆N₃O₃S₂ = 402.0983
Challenges and Alternative Approaches
Competing Dimerization in Thiadiazole Synthesis
Early attempts using tert-butyl hydroperoxide (TBHP) as an oxidant led to symmetric 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole as a major byproduct. Switching to ClCN suppressed dimerization, favoring monosubstitution.
Thiol Oxidation Mitigation
The thiol intermediate (4 ) required strict anaerobic conditions to prevent disulfide formation. Addition of 1,4-dithiothreitol (DTT) as a stabilizing agent improved yields by 15%.
Scalability and Green Chemistry Considerations
The solvent-free thionation step aligns with green chemistry principles, reducing waste generation. However, DMF usage in the coupling reaction presents challenges for large-scale synthesis. Recent advances in mechanochemical methods could replace solvent-dependent steps, though this remains untested for this system.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the methoxyphenyl group can be oxidized under appropriate conditions.
Reduction: The thiadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring could produce thiadiazoline derivatives.
Scientific Research Applications
Biological Activities
2.1 Anticancer Properties
Numerous studies have explored the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have shown promising results against various cancer cell lines:
- Cell Line Studies : In vitro studies demonstrated that certain thiadiazole derivatives exhibit selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The structure-activity relationship (SAR) indicated that the presence of specific substituents on the thiadiazole ring significantly influences anticancer activity .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | A549 | 23.30 ± 0.35 | Strong selectivity |
| Compound B | MCF-7 | <10 | High apoptosis rate |
2.2 O-GlcNAc Transferase Inhibition
The compound acts as an inhibitor of O-linked beta-N-acetylglucosamine transferase (OGT), which plays a crucial role in cellular signaling and metabolism. By inhibiting OGT, this compound may influence various pathways associated with cancer progression and other diseases .
Potential Therapeutic Applications
3.1 Neurological Disorders
Research indicates that compounds with similar structures may have neuroprotective effects by modulating OGT activity, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .
3.2 Antiviral Activity
Thiadiazole derivatives have been investigated for their antiviral properties against several viruses, including Dengue virus and others. Their mechanism often involves the inhibition of viral replication or entry into host cells .
Case Studies and Research Findings
Several case studies highlight the efficacy of thiadiazole derivatives in preclinical settings:
- Study on Anticancer Activity : A recent study synthesized various thiazole-bearing compounds and tested them against multiple cancer cell lines, revealing that certain modifications led to enhanced anticancer activity compared to standard treatments like cisplatin .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of related compounds in models of neurodegeneration, showing promise for future drug development targeting cognitive disorders .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan, methoxyphenyl, and thiadiazole moieties may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares structural homology with several derivatives, differing primarily in aryl substituents, heterocyclic cores, and side-chain modifications. Key analogues include:
Key Observations :
- Methoxy groups are known to improve solubility and metabolic stability .
- Heterocycle Core : Thiadiazole-based compounds (target and ) may exhibit distinct electronic properties compared to triazole derivatives (e.g., ), influencing interactions with enzymatic targets like cyclooxygenase or antimicrobial proteins .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s molecular weight is estimated at ~390–410 g/mol (based on ), aligning with Lipinski’s Rule of Five for oral bioavailability.
- Solubility : Methoxy and thioether groups likely improve aqueous solubility compared to chloro or nitro derivatives .
- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution of 3-(4-methoxyphenyl)-5-mercapto-1,2,4-thiadiazole with chloroacetamide intermediates, a method analogous to .
Structure-Activity Relationship (SAR) Insights
- Position 3 of Thiadiazole : Substitution with aryl groups (e.g., 4-methoxyphenyl) optimizes anti-inflammatory and antimicrobial activity compared to alkyl or heteroaryl groups .
- Thioether Linkage : Critical for maintaining conformational flexibility and enabling interactions with hydrophobic enzyme pockets .
- Furan-2-ylmethyl Group : Enhances metabolic stability compared to smaller alkyl groups (e.g., methyl) .
Biological Activity
N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety and a thiadiazole ring, which are known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiadiazole ring may act as an enzyme inhibitor, affecting metabolic pathways.
- Receptor Binding : The compound could bind to specific receptors involved in cellular signaling, potentially modulating responses in target cells.
Antimicrobial Properties
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains:
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| 1 | Antibacterial | Staphylococcus aureus, Escherichia coli | |
| 2 | Antifungal | Candida albicans, Aspergillus niger |
The compound's structure suggests it may possess similar properties due to the presence of the thiadiazole and furan rings.
Anticancer Activity
In vitro studies have evaluated the antiproliferative effects of related compounds against human cancer cell lines. For example, a study reported the synthesis and biological evaluation of thiadiazole derivatives which showed promising results against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines:
These findings suggest that this compound may have potential as an anticancer agent.
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Study on Antiproliferative Effects : A series of novel N-(1,3,4-thiadiazol-2-yl)furan derivatives were synthesized and tested for their antiproliferative activities against various cancer cell lines. Compounds demonstrated significant inhibition compared to standard drugs like doxorubicin .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae, suggesting that modifications in the structure can enhance bioactivity .
Q & A
Q. What are the key steps for optimizing the synthesis of this compound, and how can purity be validated?
The synthesis involves multi-step reactions, including cyclization of hydrazides with carboxylic acid derivatives and thiol-alkylation. Critical steps include:
- Thiadiazole ring formation : Cyclization under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to ensure regioselectivity .
- Sulfur-alkylation : Reaction of thiol intermediates with chloroacetamide derivatives in ethanol/KOH under reflux .
- Purification : Use HPLC with a C18 column (acetonitrile/water gradient) and recrystallization (ethanol or DCM/hexane) to achieve >95% purity. Validate via NMR (¹H/¹³C) and LC-MS to confirm molecular weight and structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?
- ¹H NMR : Identify furan protons (δ 6.2–7.4 ppm), methoxyphenyl singlet (δ 3.8 ppm), and thioacetamide NH (δ 8.1–8.5 ppm) .
- IR : Confirm thioamide C=S stretch (1,150–1,250 cm⁻¹) and furan C-O-C (1,020–1,080 cm⁻¹) .
- LC-MS : Monitor [M+H]⁺ ion (e.g., m/z 405.3 for C₁₇H₁₅N₃O₂S₂) and fragmentation patterns to rule out byproducts .
Advanced Research Questions
Q. How can structural contradictions in reported spectral data (e.g., NMR shifts) be resolved?
Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Multi-solvent NMR analysis : Compare DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts (e.g., NH proton exchange broadening in DMSO) .
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of thiadiazole-thioacetamide linkage) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., furan vs. thiadiazole protons) .
Q. What experimental designs are recommended to analyze structure-activity relationships (SAR) for biological activity?
- Systematic substitution : Synthesize analogs with modified substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or nitro groups) to assess impact on activity .
- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict interactions with targets like COX-2 or TNF-α, guided by anti-exudative activity data .
- In vitro assays : Compare IC₅₀ values in inflammation models (e.g., LPS-induced RAW 264.7 macrophages) to correlate substituent effects with potency .
Q. How can contradictions in reported biological activity (e.g., anti-inflammatory vs. anticancer) be addressed methodologically?
- Dose-response profiling : Test the compound across a broad concentration range (nM–μM) to identify off-target effects .
- Target-specific assays : Use siRNA knockdown or enzymatic assays (e.g., COX-2 inhibition) to isolate primary mechanisms .
- Metabolite screening : Analyze stability in plasma or liver microsomes to rule out metabolite-driven activity .
Methodological Guidance for Data Interpretation
Q. What strategies are effective in resolving low reproducibility in synthetic yields?
- Reagent quality control : Use freshly distilled POCl₃ for cyclization and anhydrous KOH for alkylation .
- Inert atmosphere : Conduct sulfur-alkylation under N₂ to prevent oxidation of thiol intermediates .
- Real-time monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and optimize timing .
Q. How should researchers design controlled studies to evaluate environmental factors (e.g., pH, light) affecting stability?
- Forced degradation studies : Expose the compound to UV light (254 nm), acidic (HCl), and basic (NaOH) conditions. Monitor degradation via HPLC and identify products using HR-MS .
- pH-dependent solubility : Measure solubility in buffers (pH 1–10) and correlate with bioavailability using Franz diffusion cells .
Tables for Critical Data Comparison
Q. Table 1: Key Spectral Markers
| Technique | Marker | Expected Value | Reference |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | Furan protons | δ 6.3–7.1 (multiplet) | |
| ¹³C NMR | Thiadiazole C-S | δ 165–170 ppm | |
| IR | C=S stretch | 1,180 cm⁻¹ |
Q. Table 2: Biological Activity Contradictions
| Study | Reported Activity | Proposed Mechanism | Reference |
|---|---|---|---|
| Chalenko et al. | Anti-exudative (ED₅₀ = 25 mg/kg) | COX-2 inhibition | |
| PubChem Data | Anticancer (IC₅₀ = 10 μM) | Tubulin polymerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
